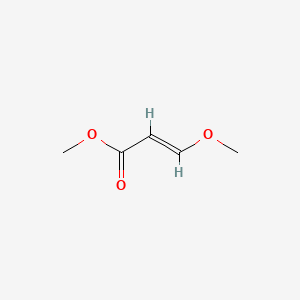

Methyl 3-methoxyacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCCPQKLPMHDN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863617 | |

| Record name | (E)-3-Methoxyacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-17-0, 34846-90-7 | |

| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trans-3-methoxy acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methoxyacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-3-methoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-Methoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRANS-3-METHOXYACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate, a versatile organic compound, serves as a crucial building block in a multitude of synthetic applications. Its unique chemical structure, featuring both an acrylate and an enol ether functional group, makes it a valuable precursor in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a mild, fruity odor. It is soluble in many organic solvents but sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Melting Point | 3-4 °C | [4][6] |

| Boiling Point | 169 °C @ 760 mmHg; 56 °C @ 18 mmHg | [7][8] |

| Density | 1.08 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.451 | [8] |

| Flash Point | 65 °C (149 °F) | [7] |

| Vapor Pressure | 3.05 mmHg at 25°C | [4] |

| Solubility | Soluble in most organic solvents (e.g., methanol, THF, dichloromethane, toluene, acetone, DMSO, DMF); Sparingly soluble in water. | [1][9] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H) | [9] |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 167.5, 162.7, 95.2, 56.8, 50.5 | [9] |

| **Infrared (IR, CH₂Cl₂) ** | ν (cm⁻¹): 2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747 | [9] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and economic considerations. Below are summaries of common synthetic approaches.

Synthesis from Methyl Propiolate

One common laboratory-scale synthesis involves the Michael addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.

Experimental Protocol:

-

To a solution of methyl propiolate in methanol, a catalytic amount of N-methylmorpholine is added at room temperature.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, the solvent and catalyst are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis from 3,3-Dimethoxypropionate

Another industrially relevant method is the catalytic elimination of methanol from methyl 3,3-dimethoxypropionate under acidic conditions.

Experimental Protocol:

-

Methyl 3,3-dimethoxypropionate is mixed with an acid catalyst, such as p-toluenesulfonic acid.[10]

-

The mixture is heated to a high temperature (e.g., 160-190 °C) to induce the elimination of methanol.[10][11]

-

The progress of the cracking reaction is monitored over several hours.

-

The resulting this compound is isolated and purified by vacuum distillation.[10][11]

Generalized Synthetic Workflow

The synthesis of heterocyclic compounds using this compound often follows a generalized workflow, as depicted in the diagram below. This involves the reaction of this compound with a suitable binucleophile, leading to a cyclization reaction to form the desired heterocyclic ring system.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor.[9] This property is extensively utilized in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

Synthesis of Heterocycles

This compound is a key intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles. These ring systems form the core of numerous drugs with a wide range of biological activities.

The β-Methoxyacrylate Pharmacophore and Mechanism of Action

The β-methoxyacrylate moiety is a well-established pharmacophore, most notably in the strobilurin class of fungicides.[12] Although this compound itself is a precursor, its core structure is responsible for the biological activity of these compounds. Strobilurins act by inhibiting mitochondrial respiration.[12] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking the transfer of electrons and inhibiting the production of ATP, which is essential for cellular energy.[13][14] This ultimately leads to the cessation of fungal growth and cell death.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. This compound 34846-90-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound [kaiyuan-chemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl trans-3-methoxyacrylate 97 5788-17-0 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 5788-17-0 [chemicalbook.com]

- 11. This compound | 34846-90-7 [chemicalbook.com]

- 12. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 13. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 14. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-methoxyacrylate (CAS: 34846-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxyacrylate, with the CAS number 34846-90-7, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its structure, featuring both an electron-poor enol ether and a Michael acceptor, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on practical information for laboratory and developmental use.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 34846-90-7 | |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 56 °C at 18 mmHg | [6] |

| Density | 1.08 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.451 | [4] |

| Flash Point | 65 °C | [5] |

| Solubility | Soluble in most organic solvents (e.g., THF, dichloromethane, toluene, methanol, ethanol) | [6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H) | [6] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 167.5, 162.7, 95.2, 56.8, 50.5 | [6] |

| Infrared (IR) | Key peaks at 2956, 2852, 1717 (C=O), 1629 (C=C) cm⁻¹ | [6] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed experimental protocols for two common methods.

Synthesis via Elimination from Methyl 3,3-dimethoxypropionate

This method involves the acid-catalyzed elimination of methanol from methyl 3,3-dimethoxypropionate.

Experimental Protocol:

-

To a round-bottom flask equipped with a thermometer, magnetic stirrer, and distillation apparatus, add methyl 3,3-dimethoxypropionate (e.g., 28.19 g) and p-toluenesulfonic acid (e.g., 39.32 g).

-

Slowly heat the reaction mixture to 160 °C and maintain this temperature for approximately 7.5 hours.

-

During the reaction, methanol is formed as a byproduct and can be removed by distillation (at approximately 70°C).

-

After the reaction is complete, allow the mixture to cool slightly.

-

Purify the product by vacuum distillation (-0.09 MPa), collecting the fraction at 165-172 °C to yield this compound as a colorless oily liquid.[7]

One-Pot Synthesis from Methyl 3-methoxy-3-propoxypropionate and Methanol

This procedure outlines a one-pot synthesis followed by a scission reaction.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 3-methoxy-3-propoxy-methyl propionate (35.2 g, 200 mmol), methanol (190 g), and p-toluenesulfonic acid (1.9 g).

-

Heat the mixture to reflux and maintain for 24 hours.

-

After the reaction period, remove the methanol under reduced pressure.

-

Heat the residue to 160 °C under a nitrogen atmosphere for 5 hours to induce a scission reaction.

-

The crude product is then purified by vacuum distillation to afford this compound.[1]

Chemical Reactivity and Applications

This compound is a key building block for several important pharmaceutical and agrochemical compounds due to its reactive nature.

Role in the Synthesis of Ceftibuten

This compound is a precursor in the synthesis of the cephalosporin antibiotic, Ceftibuten.[1] While detailed, continuous protocols are often proprietary, the initial steps involve the reaction of this compound to form a more complex side chain which is later attached to the cephalosporin core.

Intermediate for the Pesticide Flonicamid

Similarly, this compound serves as an important intermediate in the production of the insecticide flonicamid.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of this compound and its logical relationship to key products.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation. It may also cause an allergic skin reaction.[5]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

Keep containers tightly closed.

-

It is recommended to store refrigerated (below 4°C/39°F).[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

This technical guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always refer to the most current Safety Data Sheet (SDS) for complete safety information.

References

- 1. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound 34846-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. aksci.com [aksci.com]

Synthesis of Methyl 3-Methoxyacrylate from Methyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate is a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and polymers. Its production from readily available methyl acrylate is a topic of significant interest in industrial and academic research. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound from methyl acrylate, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as methyl (E)-3-methoxypropenoate, is a key building block in organic chemistry. Its bifunctional nature, possessing both an α,β-unsaturated ester and an enol ether moiety, allows for a wide range of chemical transformations. This versatility has led to its use in the synthesis of complex molecules, including strobilurin-type fungicides and various pharmaceutical active ingredients. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This guide details the prominent methods for its synthesis starting from methyl acrylate, a commodity chemical, providing a foundation for process optimization and development.

Synthetic Routes from Methyl Acrylate

The conversion of methyl acrylate to this compound is not a direct transformation and typically proceeds through an intermediate, methyl 3,3-dimethoxypropionate. This intermediate is then subjected to a cracking reaction to eliminate one equivalent of methanol, yielding the desired product. The primary variations in the synthetic approach lie in the method of preparing methyl 3,3-dimethoxypropionate from methyl acrylate.

Two-Step Synthesis via Oxidative Carbonylation and Cracking

This pathway involves the initial formation of methyl 3,3-dimethoxypropionate from methyl acrylate and methanol, followed by an acid-catalyzed elimination of methanol.

Experimental Protocol:

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate [1]

-

Into a high-pressure reactor, add methyl acrylate (560 g), methanol (716 g), cobalt oxide (2.24 g), and indium oxide (8.96 g).

-

With sufficient stirring, maintain the reaction solution temperature at 50°C.

-

Charge the reactor with nitrogen and oxygen, controlling the partial pressure of each at 0.4 MPa to initiate the reaction.

-

Continue the reaction for 16 hours. The reaction is considered complete when the content of methyl acrylate in the reaction solution decreases to 3%.

-

After the reaction, recover the catalyst by filtration.

-

Add petroleum ether to the filtrate, stir to homogenize, and allow the layers to separate.

-

The upper layer is the petroleum ether layer containing the product. Recover the petroleum ether by distillation at atmospheric pressure to obtain the intermediate, methyl 3,3-dimethoxypropionate (703 g).

-

The lower aqueous phase contains unreacted methanol and methyl acrylate, which can be recovered.

Step 2: Cracking of Methyl 3,3-dimethoxypropionate [1]

-

Transfer the obtained methyl 3,3-dimethoxypropionate to a cracking kettle.

-

Slowly add concentrated sulfuric acid (17.6 g).

-

Raise the temperature to 190°C and maintain for 20 hours for the cracking reaction to proceed.

-

Collect all the cracking products to obtain crude this compound (430 g).

-

Purify the crude product by vacuum distillation to yield the final product (478 g).

Synthesis via Intermediate Acetal Formation and Subsequent Cracking

This is a widely cited method that involves the formation of methyl 3,3-dimethoxypropionate from other precursors, which is then cracked to yield the final product. While the starting material is not directly methyl acrylate in all cited examples, the core intermediate and the final cracking step are relevant.

Experimental Protocol (Example using Diketene): [2]

Step 1: Synthesis of Methyl 3,3-dimethoxypropionate from Diketene

-

Dissolve diketene (25.00 g) in methanol (50 mL).

-

Add anhydrous sodium carbonate (45.49 g) at room temperature.

-

Slowly add trimethyl orthoformate (70.64 g) dropwise.

-

Maintain the reaction at 25°C for 60 minutes.

-

After the reaction, perform reduced pressure distillation (-0.095 MPa, 65°C) to obtain colorless oily liquid methyl 3,3-dimethoxypropionate.

Step 2: Cracking of Methyl 3,3-dimethoxypropionate

-

Add the obtained methyl 3,3-dimethoxypropionate (25.19 g) and p-toluenesulfonic acid (35.32 g) into a round-bottom flask equipped with a thermometer and a condenser.

-

Slowly raise the temperature to 160°C and react for 7.5 hours.

-

After the reaction, distill at 65°C to remove the by-product methanol.

-

Then, perform vacuum distillation (-0.095 MPa) and collect the fraction at 165-172°C to obtain 20.1 g of colorless oily liquid this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound.

| Starting Material(s) | Intermediate | Cracking Catalyst | Reaction Conditions (Cracking) | Yield | Purity | Reference |

| Methyl Acrylate, Methanol | Methyl 3,3-dimethoxypropionate | Conc. H₂SO₄ | 190°C, 20 h | 82.4% (overall) | 95.8% | [1] |

| Diketene, Trimethyl Orthoformate | Methyl 3,3-dimethoxypropionate | p-Toluenesulfonic acid | 160°C, 7.5 h | 87% | Not specified | [2] |

| Diketene, Trimethyl Orthoformate | Methyl 3,3-dimethoxypropionate | p-Toluenesulfonic acid | 160°C, 7.5 h | 91% | Not specified | [2] |

| 3-methoxy-3-ethoxypropanoate, Methanol | Not applicable (one-pot) | Sodium pyrosulfate | 160°C, 5 h (scission) | 73.10% | 95% | [3] |

| 3-methoxy-3-propoxypropanoate, Methanol | Not applicable (one-pot) | p-Toluenesulfonic acid | 160°C, 5 h (scission) | 74.4% | 97% | [4] |

| 3-methoxy-3-butoxypropanoate, Methanol | Not applicable (one-pot) | Sodium pyrosulfate | 180°C, 5 h (scission) | 76.1% | 97% | [4] |

Alternative Synthetic Routes

While the focus of this guide is on the synthesis from methyl acrylate, it is pertinent to mention other established methods for preparing this compound for a comprehensive understanding.

-

Addition of Methanol to Methyl Propiolate: This method involves the 1,4-addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.[5] While effective, the higher cost of methyl propiolate can be a limiting factor for large-scale synthesis.[3]

-

From 3-methoxy-3-alkoxypropionates: A "one-pot" process where methyl 3-methoxy-3-alkoxypropionates (where the alkoxy group can be ethoxy, propoxy, or butoxy) are reacted with methanol in the presence of a catalyst like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid, followed by a scission reaction to yield the final product.[3][4]

Conclusion

The synthesis of this compound from methyl acrylate is a multi-step process that primarily proceeds through the formation and subsequent cracking of methyl 3,3-dimethoxypropionate. The oxidative carbonylation route offers a direct pathway from methyl acrylate, with reported high yields and purity. Alternative methods, while not starting directly from methyl acrylate, provide valuable insights into the crucial cracking step and the synthesis of the key intermediate. The choice of a specific synthetic route will depend on factors such as raw material cost and availability, desired scale of production, and process safety considerations. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals to select and optimize the synthesis of this important chemical intermediate.

References

- 1. This compound | 34846-90-7 [chemicalbook.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]

- 4. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-Methoxyacrylate: Structural Formula, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a case of geometric isomerism that is critical to understanding its reactivity and for the optimization of synthetic pathways. This technical guide provides a comprehensive overview of the structural formula, the distinct properties of its (E) and (Z) isomers, and detailed experimental protocols. All quantitative data are presented in tabular format for ease of comparison, and key molecular structures and synthetic workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₅H₈O₃) is an α,β-unsaturated ester that serves as a versatile building block in organic synthesis. Its utility is underscored by the presence of multiple reactive sites: a nucleophilic methoxy group, an electrophilic β-carbon, and an ester functionality. The molecule's planar nature around the carbon-carbon double bond gives rise to two geometric isomers: (E)-methyl 3-methoxyacrylate and (Z)-methyl 3-methoxyacrylate. The spatial arrangement of the substituents in these isomers significantly influences their physical, chemical, and spectroscopic properties, which in turn can affect their reactivity and the stereochemistry of downstream products.

Structural Formula and Isomerism

The structural formula of this compound is characterized by a methyl acrylate backbone with a methoxy group attached to the β-carbon. The presence of the C=C double bond restricts free rotation, leading to two distinct geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

(E)-methyl 3-methoxyacrylate: The higher priority groups (the methoxy group and the ester group) are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

-

(Z)-methyl 3-methoxyacrylate: The higher priority groups are on the same side of the double bond.

Physicochemical and Spectroscopic Properties

The commercially available form of this compound is predominantly the (E)-isomer.[1] Detailed experimental data for the pure (Z)-isomer is less common in the literature. The following tables summarize the known properties of the (E)-isomer and inferred or expected properties of the (Z)-isomer based on spectroscopic trends observed in related α,β-unsaturated esters.[2]

Physicochemical Properties

| Property | (E)-methyl 3-methoxyacrylate | (Z)-methyl 3-methoxyacrylate (Inferred) |

| Molecular Formula | C₅H₈O₃ | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol [1] | 116.12 g/mol |

| CAS Number | 5788-17-0[1] | 66645-31-8 |

| Appearance | Colorless liquid[3] | Colorless liquid |

| Boiling Point | 169 °C @ 760 mmHg; 56 °C @ 18 mmHg[1][3] | Likely similar to the (E)-isomer |

| Density | 1.08 g/mL at 25 °C[1] | Likely similar to the (E)-isomer |

| Refractive Index (n²⁰/D) | 1.451[1] | Likely similar to the (E)-isomer |

Spectroscopic Data

The primary distinction between the (E) and (Z) isomers can be observed in their NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic protons.

| Spectrum | (E)-methyl 3-methoxyacrylate | (Z)-methyl 3-methoxyacrylate (Predicted) |

| ¹H NMR (CDCl₃) | δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[3] | The vinylic proton cis to the ester group is expected to be deshielded, while the proton cis to the methoxy group would be more shielded compared to the (E)-isomer. The coupling constant (J) for the vinylic protons is expected to be smaller (typically 7-10 Hz for cis-coupling). |

| ¹³C NMR (CDCl₃) | δ 167.5, 162.7, 95.2, 56.8, 50.5[3] | The chemical shifts of the vinylic carbons are expected to differ slightly from the (E)-isomer due to different steric and electronic environments. |

| Infrared (IR) | ν (cm⁻¹): 2956, 2852, 1717 (C=O), 1629 (C=C)[3] | The C=O and C=C stretching frequencies may show slight shifts compared to the (E)-isomer. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the elimination of methanol from methyl 3,3-dimethoxypropionate.[4]

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a distillation head.

-

Charging the Reactor: Methyl 3,3-dimethoxypropionate and a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid) are added to the flask.[4]

-

Reaction Conditions: The mixture is heated. The progress of the reaction can be monitored by the distillation of the methanol byproduct.

-

Work-up and Purification: After the reaction is complete, the crude product is cooled. The resulting mixture of (E)- and (Z)-methyl 3-methoxyacrylate can be purified by vacuum distillation.[4] The ratio of isomers formed may depend on the reaction conditions and catalyst used.

Separation of (E) and (Z) Isomers

The separation of geometric isomers can be challenging due to their similar physical properties. Chromatographic methods are often employed.

Methodology: Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is used as the eluent. The optimal solvent ratio needs to be determined empirically, for example, by thin-layer chromatography (TLC).

-

Separation: The crude mixture of isomers is loaded onto the silica gel column. The isomers will elute at different rates due to their different polarities and interactions with the stationary phase. Typically, the less polar isomer will elute first.

-

Analysis: Fractions are collected and analyzed by TLC or NMR to identify the pure isomers.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its electron-deficient double bond makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. These reactions are fundamental in constructing the carbon skeletons of many natural products and synthetic drugs. The stereochemistry of the starting acrylate can have a profound impact on the stereochemical outcome of these reactions, making the availability of pure isomers highly desirable for stereoselective synthesis.

Conclusion

This technical guide has provided a detailed overview of the structural and isomeric properties of this compound. The presented data highlights the key differences between the (E) and (Z) isomers, which are crucial for researchers and scientists in the field of organic synthesis and drug development. The provided experimental protocols offer a starting point for the synthesis and separation of these valuable building blocks. A thorough understanding of the properties of each isomer is essential for the rational design and efficient execution of synthetic strategies targeting complex molecules.

References

- 1. Methyl-3-methoxyacrylate | Benchchem [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of Methyl 3-methoxyacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 3-methoxyacrylate (C₅H₈O₃, MW: 116.12 g/mol ), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below. These values are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 300 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.56 | Doublet of Doublets (dd) | 12.6, 0.2 | 1H | =CH-O |

| 5.13 | Doublet (d) | 12.6 | 1H | =CH-C=O |

| 3.63 | Singlet (s) | - | 3H | O-CH₃ (ester) |

| 3.62 | Singlet (s) | - | 3H | O-CH₃ (ether) |

Table 2: ¹³C NMR Spectroscopic Data for this compound. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 75.5 MHz instrument.[1]

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (ester) |

| 162.7 | =CH-O |

| 95.2 | =CH-C=O |

| 56.8 | O-CH₃ (ether) |

| 50.5 | O-CH₃ (ester) |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound. The spectrum was obtained from a sample prepared in dichloromethane (CH₂Cl₂).[1]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2956, 2852 | C-H Stretch | Aliphatic (CH₃) |

| 1717 | C=O Stretch | α,β-Unsaturated Ester |

| 1629 | C=C Stretch | Alkene |

| 1251 - 1102 | C-O Stretch | Ester and Ether |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound. The data corresponds to the expected values for the molecular ion and key fragments under electron ionization (EI).

| m/z | Ion |

| 116 | [M]⁺ (Molecular Ion) |

| 85 | [M - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[2][3] Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable IR-transparent solvent like dichloromethane.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is recorded first. The sample is then placed in the instrument's sample holder, and the sample spectrum is recorded. The instrument typically scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is generated by the instrument's software, which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is commonly used for the analysis of small, volatile molecules.

-

Chromatographic Separation (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation.

-

Ionization and Mass Analysis (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions, which provides structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Chemical Reactivity of the Acrylate Group in Methyl 3-methoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxyacrylate is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3][4] Its chemical reactivity is dominated by the electrophilic nature of the acrylate group, which is influenced by the electron-donating methoxy group at the β-position. This guide provides a comprehensive overview of the principal reactions of the acrylate moiety in this compound, including Michael additions, cycloaddition reactions, and polymerization. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to serve as a practical resource for chemists in research and development.

Core Principles of Reactivity

The reactivity of the acrylate group in this compound is governed by the polarization of the carbon-carbon double bond due to the electron-withdrawing methyl ester group and the electron-donating methoxy group. The ester group deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition (Michael addition) at the β-carbon. The α,β-unsaturated carbonyl system also makes the molecule an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds.[5] In the case of this compound, a nucleophile attacks the electrophilic β-carbon of the acrylate double bond.[1][6] A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.

Aza-Michael Addition (Addition of Amines)

The addition of primary and secondary amines to the acrylate group of this compound and related acrylates proceeds readily, often under mild conditions, to yield β-amino esters.[7][8] These products are valuable intermediates in the synthesis of β-amino acids and other biologically active molecules.

Quantitative Data for Aza-Michael Addition:

| Nucleophile | Michael Acceptor | Conditions | Time | Yield (%) | Reference |

| Benzylamine | Methyl crotonate | Microwave, Methanol, 150 °C, 110 psi | 3 h | 98 | [9] |

| Benzylamine | Methyl methacrylate | Microwave, Methanol, 115-130 °C, 68 psi | 3 h | 97 | [9] |

| Benzylamine | Methyl acrylate | Microwave, Methanol, 115 °C, 59 psi | 3 h | 50:50 (mono:di-adduct) | [9] |

| Benzylamine | Methyl acrylate | Microwave, Methanol, 65 °C | 3 min | 90:10 (mono:di-adduct) | [9] |

| Cyclohexylamine | Methyl acrylate | Neat, Room Temperature | 0.75 h | 94 | [8] |

Experimental Protocol: Microwave-Assisted Aza-Michael Addition of Benzylamine to Methyl Methacrylate [9]

-

In a microwave reactor vial, combine benzylamine (0.10 g, 1 mmol), methyl methacrylate (0.10 g, 1 mmol), and methanol (3 mL).

-

Seal the vial and heat the reaction mixture under microwave irradiation first at 115 °C (68 psi) for 2 hours.

-

Increase the temperature to 130 °C and maintain for an additional 1 hour.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate (8:2) mixture to afford (rac)-methyl 3-(benzylamino)-2-methylpropanoate.

Logical Relationship for Aza-Michael Addition

Caption: Aza-Michael addition of an amine to this compound.

Cycloaddition Reactions

The electron-deficient double bond of the acrylate group makes this compound a versatile substrate in cycloaddition reactions, most notably the Diels-Alder and 1,3-dipolar cycloadditions.

Diels-Alder Reaction ([4+2] Cycloaddition)

As a dienophile, this compound can react with a conjugated diene to form a six-membered ring.[10] The regioselectivity of the Diels-Alder reaction is influenced by the electronic effects of the substituents on both the diene and the dienophile.[11][12][13][14] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[11]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of a Diene with an Acrylate [15]

-

To a solution of the diene in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at -78 °C, add a Lewis acid catalyst (e.g., AlCl₃).

-

Stir the mixture for a short period (e.g., 15 minutes).

-

Add this compound dropwise to the cooled solution.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Workflow for a Diels-Alder Reaction

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

1,3-Dipolar Cycloaddition

This compound can act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[6][16][17][18][19] These reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds.[17][20]

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azide with an α,β-Unsaturated Ester [6]

-

Dissolve the α,β-unsaturated ester (e.g., this compound) and the organic azide in a suitable solvent (e.g., toluene).

-

Add a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting triazole derivative by column chromatography.

Mechanism of 1,3-Dipolar Cycloaddition

Caption: Concerted mechanism of a 1,3-dipolar cycloaddition reaction.

Polymerization

The acrylate double bond of this compound allows it to undergo polymerization, forming polyacrylate chains.[3] This can be achieved through various methods, including free-radical and anionic polymerization.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing acrylates. The reaction is initiated by a radical initiator, which adds to the double bond of the monomer, creating a new radical that propagates the polymer chain.

Quantitative Data for Free-Radical Polymerization of Methyl Methacrylate (as a proxy):

| Initiator | Monomer | Temperature (°C) | Activation Energy (kJ/mol) | Reference |

| Benzoyl Peroxide | Methyl Methacrylate | 70 | 68.65 | [21] |

Experimental Protocol: Free-Radical Polymerization of an Acrylate Monomer [21][22]

-

Purify the this compound monomer to remove inhibitors.

-

Dissolve a radical initiator (e.g., benzoyl peroxide or AIBN) in the monomer.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The temperature will depend on the initiator used.

-

Maintain the temperature for a specified period to allow the polymerization to proceed.

-

After the desired time, cool the reaction and precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter, wash, and dry the polymer.

Free-Radical Polymerization Workflow

Caption: The three main stages of free-radical polymerization.

Anionic Polymerization

Anionic polymerization of acrylates can produce polymers with well-defined molecular weights and low polydispersity.[23][24][25][26] This method involves the initiation of polymerization by a nucleophile, creating a propagating carbanion.

Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (Adaptable for this compound) [24][25]

-

Thoroughly dry all glassware and solvents.

-

Under an inert atmosphere, dissolve the monomer in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add the anionic initiator (e.g., n-butyllithium) dropwise to the stirred solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by adding a proton source (e.g., methanol).

-

Precipitate the polymer in a non-solvent, filter, and dry.

Role in Biological Signaling Pathways

Extensive literature searches have not revealed any evidence of this compound being directly involved in biological signaling pathways. Its primary role in the life sciences is as a versatile chemical building block for the synthesis of more complex, biologically active molecules.[2]

Conclusion

The acrylate group in this compound imparts a rich and versatile chemical reactivity to the molecule. Its susceptibility to Michael additions with a variety of nucleophiles, its participation in cycloaddition reactions to form cyclic structures, and its ability to undergo polymerization make it an invaluable tool for synthetic chemists. Understanding the principles governing these reactions, as detailed in this guide, is crucial for the effective utilization of this compound in the development of new pharmaceuticals, advanced materials, and other valuable chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound CAS 34846-90-7 Production and Applications in China [weimiaobio.com]

- 4. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Looking at the big picture in activation strain model/energy decomposition analysis: the case of the ortho–para regioselectivity rule in Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 20. iris.unito.it [iris.unito.it]

- 21. asianpubs.org [asianpubs.org]

- 22. ripublication.com [ripublication.com]

- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 24. Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Advances (RSC Publishing) [pubs.rsc.org]

Stability of Methyl 3-methoxyacrylate Under Normal Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Methyl 3-methoxyacrylate under normal conditions. The information is compiled from various safety data sheets and chemical supplier information to ensure a comprehensive overview for research, development, and handling purposes.

Core Data Summary

The following tables summarize the key physical and chemical properties, stability information, and recommended storage conditions for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Odorless to none reported | [1][4] |

| Boiling Point | 169 °C @ 760 mmHg | [1][4] |

| 56 °C @ 18 mmHg | [3] | |

| Melting/Freezing Point | 3 - 4 °C | [1][4] |

| Density | 1.070 g/cm³ | [1][4] |

| 1.08 g/mL at 25 °C | [3] | |

| Vapor Pressure | 20 mmHg @ 65 °C | [1] |

| 3.05 mmHg @ 25 °C | ||

| Flash Point | 65 °C / 149 °F | [1][4] |

| Viscosity | 1.68 cP @ 20 °C | [1][4] |

| Refractive Index | n20/D 1.451 | [3] |

| Solubility | Soluble in most organic solvents.[5] Information on water solubility is not readily available. |

Table 2: Stability Profile of this compound

| Condition | Stability Information |

| Normal Conditions | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][5] |

| Polymerization | May polymerize.[1] Hazardous polymerization is not expected to occur under normal conditions.[4] |

| Conditions to Avoid | High temperatures, ignition sources, open flames, and hot surfaces.[1][4] Incompatible products.[4] |

| Incompatible Materials | Strong oxidizing agents.[1][4] |

| Hazardous Decomposition | Carbon monoxide (CO) and Carbon dioxide (CO₂).[1][4] |

Table 3: Recommended Storage and Handling

| Parameter | Recommendation |

| Storage Temperature | Keep refrigerated. Store below 4°C/39°F or between 2-8°C.[1][3] |

| Container | Store in a tightly closed container.[1] Polyethylene or polypropylene containers are suitable.[6] |

| Storage Area | Store in a cool, dry, well-ventilated area.[1][6] |

| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[1] |

Experimental Protocols

While specific, detailed experimental stability studies for this compound are not publicly available, a general approach to assessing its stability would involve the following methodologies.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound over time under specific storage conditions.

-

Method:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Store aliquots of the compound under various conditions (e.g., recommended refrigerated temperature, room temperature, elevated temperature).

-

At specified time points (e.g., 0, 1, 3, 6 months), dilute a sample from each storage condition to a working concentration.

-

Analyze the samples using a reverse-phase HPLC system with a C18 column.

-

Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) and a UV detector set to an appropriate wavelength.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

-

Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify potential decomposition products of this compound.

-

Method:

-

Subject a sample of this compound to stress conditions (e.g., heating, exposure to strong oxidizing agents).

-

Inject a vaporized sample of the stressed material into a GC-MS system.

-

Separate the components using a suitable capillary column.

-

Identify the separated components based on their mass spectra by comparison with spectral libraries.

-

Protocol 3: Visual Inspection

-

Objective: To observe any physical changes in the sample over time.

-

Method:

-

Visually inspect the stored samples at each time point for any changes in color, clarity, or for the formation of precipitates.

-

Document any observed changes.

-

Logical Relationships and Influencing Factors

The stability of this compound is influenced by several external factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of this compound.

References

The Natural Occurrence of β-Methoxyacrylate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-methoxyacrylate (BMA) compounds are a class of natural products and their synthetic analogs that have garnered significant attention in the fields of agriculture and medicine due to their potent biological activities. The core β-methoxyacrylate toxophore is responsible for their primary mechanism of action: the inhibition of mitochondrial respiration. This in-depth technical guide explores the natural occurrence of these compounds, focusing on their sources, biosynthesis, and biological activities. It also provides detailed experimental methodologies and quantitative data to support further research and development in this area.

Natural Sources of β-Methoxyacrylate Compounds

Naturally occurring β-methoxyacrylate compounds are primarily produced by various species of fungi, particularly from the Basidiomycota phylum, and some myxobacteria. These compounds play a crucial role in the producing organism's defense mechanisms by inhibiting the growth of competing fungi.[1][2][3][4] The most well-characterized groups of natural β-methoxyacrylates are the strobilurins, oudemansins, and myxothiazols.

Strobilurins

The first strobilurins, strobilurin A and B, were isolated from the wood-rotting fungus Strobilurus tenacellus.[1][2] Strobilurin A, also known as mucidin, has also been found in other fungi such as Oudemansiella mucida and Bolinea lutea.[3] These compounds are biosynthesized from the amino acid L-phenylalanine.[4] In their natural environment, strobilurins are secreted to suppress the growth of other fungi, thereby reducing competition for nutrients.[4]

Oudemansins

Oudemansins are structurally related to strobilurins and were first isolated from the mycelial cultures of the basidiomycete fungus Oudemansiella mucida.[5][6] Oudemansin A is a notable member of this group.[6] Like strobilurins, they possess a β-methoxyacrylate moiety that is essential for their antifungal activity.

Myxothiazols

Myxothiazols are produced by myxobacteria, such as Myxococcus fulvus.[7][8][9] Myxothiazol A is a well-studied example that exhibits potent antifungal properties.[7] The production of myxothiazol can reach yields of approximately 20 mg/liter in Myxococcus fulvus, with optimized strains potentially reaching 60 mg/liter.[10]

Quantitative Data on Natural β-Methoxyacrylate Compounds

The following table summarizes the available quantitative data on the natural occurrence and biological activity of key β-methoxyacrylate compounds.

| Compound Name | Producing Organism(s) | Natural Source | Typical Yield/Concentration | Primary Biological Activity | IC50/MIC |

| Strobilurin A | Strobilurus tenacellus, Oudemansiella mucida, Bolinea lutea | Fungal Mycelium, Fruiting Bodies | Data not readily available in reviewed literature | Antifungal (inhibits mitochondrial respiration) | Not specified in reviewed literature |

| Oudemansin A | Oudemansiella mucida | Fungal Mycelium | Data not readily available in reviewed literature | Antifungal (inhibits mitochondrial respiration) | Not specified in reviewed literature |

| Myxothiazol A | Myxococcus fulvus | Bacterial Culture | ~20 mg/L (can be increased to 60 mg/L with strain improvement)[10] | Antifungal (inhibits mitochondrial respiration) | 0.01 - 3 µg/mL against various yeasts and fungi[1] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments related to the study of naturally occurring β-methoxyacrylate compounds.

Cultivation of Producing Organisms

3.1.1. Fungal Culture (e.g., Strobilurus tenacellus, Oudemansiella mucida)

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) or a sawdust-based medium supplemented with rice bran (20-30%) for solid cultures. For liquid cultures, use Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the sterile media with a mycelial plug from a stock culture.

-

Incubation: Incubate the cultures at 25°C in the dark. For liquid cultures, use a rotary shaker.

-

Fruiting Body Formation (Oudemansiella mucida): For fruiting body production, incubate the fully colonized sawdust medium under sufficient illumination, at temperatures below 20°C, and with a relative humidity above 70%.[11]

3.1.2. Bacterial Culture (e.g., Myxococcus fulvus)

-

Media Preparation: Use a suitable nutrient-rich broth for myxobacterial growth.

-

Inoculation: Inoculate the sterile broth with a starter culture of Myxococcus fulvus.

-

Incubation: Incubate the culture with aeration and agitation at an appropriate temperature (typically 28-30°C).

Extraction and Purification of β-Methoxyacrylate Compounds

-

Biomass Harvesting: Separate the mycelium (for fungi) or bacterial cells from the culture broth by filtration or centrifugation.

-

Extraction:

-

Fungal Mycelium: Freeze-dry the mycelium and then grind it into a fine powder. Extract the powder with an organic solvent such as methanol or ethyl acetate.[12]

-

Culture Broth: Extract the filtered broth with an equal volume of an immiscible organic solvent like ethyl acetate.

-

-

Purification:

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between a polar and a non-polar solvent to remove impurities.

-

Chromatography: Subject the partially purified extract to column chromatography using silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

-

Characterization of β-Methoxyacrylate Compounds

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure of the isolated compounds.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

-

-

Analytical Quantification (HPLC-MS):

-

Sample Preparation: Prepare standard solutions of the purified compounds and the samples to be analyzed.

-

Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode for detection and quantification.[13]

-

Cytochrome bc1 Complex Inhibition Assay

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing phosphate buffer, EDTA, and cytochrome c.

-

Enzyme Activity Measurement:

-

Add the isolated mitochondria or purified cytochrome bc1 complex to the assay buffer.

-

Initiate the reaction by adding a suitable substrate, such as decylubiquinol.

-

Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

-

Inhibition Assay:

Signaling Pathways

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of β-methoxyacrylate compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] They bind to the Quinone outside (Qo) site of cytochrome b, blocking the transfer of electrons from ubiquinol to cytochrome c1.[8] This inhibition disrupts the proton motive force across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately causing fungal cell death.

Caption: Inhibition of the mitochondrial electron transport chain by β-methoxyacrylate compounds.

Alternative Signaling Pathway in Plants: Nitric Oxide Induction

In addition to their primary fungicidal activity, some strobilurins have been observed to elicit physiological effects in plants, such as the "greening effect" and enhanced stress tolerance.[16] One proposed mechanism for these effects involves the induction of nitric oxide (NO) signaling. Strobilurins can increase the activity of nitrate reductase, an enzyme that can produce NO.[16] Nitric oxide is a key signaling molecule in plants involved in various physiological processes, including growth, development, and defense responses.[17][18][19]

Caption: Proposed mechanism of strobilurin-induced nitric oxide signaling in plants.

Experimental and Logical Workflows

Workflow for Natural Product Discovery of β-Methoxyacrylates

The discovery of novel β-methoxyacrylate compounds from natural sources typically follows a systematic workflow, from isolation to characterization and bioactivity testing.

Caption: General workflow for the discovery of β-methoxyacrylate compounds from microbial sources.

Conclusion

Naturally occurring β-methoxyacrylate compounds represent a valuable source of lead structures for the development of new fungicides and potentially other therapeutic agents. Their well-defined mechanism of action, coupled with the diversity of natural producers, offers a rich area for further scientific exploration. The experimental protocols and data presented in this guide provide a foundation for researchers to delve deeper into the fascinating world of these potent natural products. Continued research into their biosynthesis, ecological roles, and potential for synthetic modification will undoubtedly unlock new applications in agriculture and medicine.

References

- 1. plantsciencejournal.com [plantsciencejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Strobilurin - Wikipedia [en.wikipedia.org]

- 4. Strobilurus tenacellus - Wikipedia [en.wikipedia.org]

- 5. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oudemansin A - Wikiwand [wikiwand.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal antibiotic of the Basidiomycete Oudemansiella mucida. II. Life cycle and fructification of the producing fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nitric oxide signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cmbr-journal.com [cmbr-journal.com]

- 19. Nitric oxide functions as a signal in plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Methyl 3-methoxyacrylate

An In-depth Technical Guide to Methyl 3-methoxyacrylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that has found significant application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important compound. It includes a compilation of its physical and spectroscopic properties, detailed experimental protocols for its preparation, and a comparative analysis of the primary synthetic routes.

Discovery and Historical Context

While a singular, definitive publication marking the initial synthesis of this compound remains elusive in historical records, its emergence is situated within the broader advancements in polymer chemistry and the study of unsaturated esters during the mid-20th century.[1] The period saw extensive investigation into the synthesis and polymerization of acrylic acid derivatives. The development of industrial processes for related acrylate monomers in the first half of the 20th century laid the groundwork for the exploration of more complex and functionalized acrylates like this compound. Its utility as a building block in organic synthesis, particularly for heterocyclic compounds, has driven the development of numerous synthetic approaches in the subsequent decades.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 169 °C @ 760 mmHg; 56 °C @ 18 mmHg | [2][3] |

| Melting Point | 3-4 °C | |

| Density | 1.08 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.451 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H) | [2][4] |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ 167.5, 162.7, 95.2, 56.8, 50.5 | [2] |

| Infrared (IR) (CH₂Cl₂) | 2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102 cm⁻¹ | [2] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning starting material cost, reaction conditions, and yield. The three primary methods are:

-

Addition of Methanol to Methyl Propiolate: A direct and atom-economical approach.

-

Elimination from Methyl 3,3-dimethoxypropionate: A common industrial method involving the cracking of an acetal.

-

Wacker-type Oxidation of Methyl Acrylate: A method that introduces the methoxy group and the double bond in a concerted fashion.

The following sections provide detailed experimental protocols for each of these key synthetic pathways.

Synthesis via Addition to Methyl Propiolate

This method relies on the nucleophilic addition of methanol to the alkyne of methyl propiolate.

-

Reaction: To a solution of methyl propiolate in methanol, a catalytic amount of a base, such as N-methylmorpholine, is added.[2]

-

Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then purified by vacuum distillation to afford this compound.

Synthesis via Elimination from Methyl 3,3-dimethoxypropionate

This widely used industrial method involves the acid-catalyzed elimination of methanol from Methyl 3,3-dimethoxypropionate.

-

Reaction: Methyl 3,3-dimethoxypropionate is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid.

-

Conditions: The reaction is typically carried out at elevated temperatures (e.g., 160 °C) to facilitate the elimination of methanol. The progress of the reaction can be monitored by observing the distillation of methanol.

-

Work-up and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to yield this compound.

Synthesis via Wacker-type Oxidation of Methyl Acrylate

This method involves the palladium-catalyzed oxidation of methyl acrylate in the presence of methanol.

-

Reaction: Methyl acrylate is reacted with methanol in the presence of a palladium catalyst, such as palladium(II) chloride, and a co-catalyst.

-

Conditions: The reaction conditions can vary, but typically involve moderate temperatures and pressures.

-

Work-up and Purification: The catalyst is typically removed by filtration, and the product is isolated and purified by distillation.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Major Synthetic Routes

| Feature | Addition to Methyl Propiolate | Elimination from Acetal | Wacker-type Oxidation |

| Starting Materials | Methyl propiolate, Methanol | Methyl 3,3-dimethoxypropionate | Methyl acrylate, Methanol |

| Key Reagents | Base catalyst | Acid catalyst | Palladium catalyst |

| Atom Economy | High | Moderate (loss of methanol) | Moderate |

| Industrial Scalability | Moderate (cost of propiolate) | High | Moderate (catalyst cost) |

| Key Advantages | Direct, high atom economy | Readily available starting material | Direct from simple acrylate |

| Key Disadvantages | Expensive starting material | Byproduct formation | Catalyst cost and removal |

Applications in Research and Industry

This compound serves as a crucial intermediate in the synthesis of a wide array of commercially important molecules.

-

Agrochemicals: It is a key building block for a class of fungicides known as strobilurins. The β-methoxyacrylate pharmacophore is essential for their mode of action, which involves the inhibition of mitochondrial respiration in fungi.[5]

-

Pharmaceuticals: The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds used in drug discovery and development.

-

Polymer Science: As a functionalized acrylate, it can be used as a monomer or co-monomer to impart specific properties, such as altered polarity and reactivity, to polymers.[1]

Conclusion

This compound, a compound with its roots in the mid-20th century exploration of polymer chemistry, has evolved into a cornerstone of modern organic synthesis. Its accessibility through multiple synthetic routes, coupled with its inherent reactivity, ensures its continued importance in the development of new agrochemicals, pharmaceuticals, and advanced materials. This guide has provided a detailed overview of its discovery, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical sciences.

References